molecular formula C21H19BrO6 B2432779 (Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-54-5

(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2432779
CAS No.: 620546-54-5
M. Wt: 447.281
InChI Key: SJPWXHQXOVHFOB-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H19BrO6 and its molecular weight is 447.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO6/c1-4-26-21(24)12(2)27-15-6-7-16-18(11-15)28-19(20(16)23)10-13-9-14(22)5-8-17(13)25-3/h5-12H,4H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPWXHQXOVHFOB-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that belongs to the class of esters. Its unique structure includes a benzofuran moiety and a bromo-substituted aromatic ring, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrO6, with a molecular weight of 433.254 g/mol. The presence of various functional groups, including an ester and ether-like bond, enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit anticancer activity . The benzofuran moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance:

Compound Cancer Type Mechanism
Compound ABreast CancerInduces apoptosis via caspase activation
Compound BLung CancerInhibits cell migration and invasion
This compoundVarious TypesPotentially disrupts microtubule formation

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , likely due to the presence of the bromo substituent which can enhance biological activity through halogen bonding interactions. Research has shown that similar benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Research indicates that compounds with a benzofuran structure may possess neuroprotective effects , potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways and neuroinflammation.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Binding : Interaction with receptors such as estrogen or androgen receptors could mediate its anticancer effects.
  • Cell Signaling Pathways : Modulation of key signaling pathways like MAPK/ERK or NF-kB may contribute to its therapeutic potential.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Benzofuran Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
  • Neuroprotection Research : An investigation into the neuroprotective effects of similar compounds showed that they could reduce neuronal apoptosis in models of oxidative stress.
  • Inflammation Study : Research indicated that benzofuran-based compounds could significantly lower levels of inflammatory markers in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.